HDAC Inhibitory Activity: trans-4-Boc-amino-1-benzylpyrrolidine-3-carboxylic acid Exhibits >50,000 nM IC50, Contrasting with Nanomolar Potency of Other Pyrrolidine-3-carboxylic Acid Derivatives
In direct enzymatic assays, trans-4-Boc-amino-1-benzylpyrrolidine-3-carboxylic acid demonstrates IC50 values >50,000 nM (50 µM) against recombinant human HDAC2, HDAC3, and HDAC4 [1]. In stark contrast, other pyrrolidine-3-carboxylic acid derivatives can achieve potent HDAC inhibition; for example, 1-(diethylsulfamoyl)pyrrolidine-3-carboxylic acid exhibits an IC50 of 58 nM against HDAC6, and 5-oxo-1-(1H-pyrazol-3-yl)pyrrolidine-3-carboxylic acid displays IC50 values below 5 nM against HDAC6 and HDAC8 . This >1,000-fold difference in potency highlights that trans-4-Boc-amino-1-benzylpyrrolidine-3-carboxylic acid is essentially inactive as an HDAC inhibitor in its native form.
| Evidence Dimension | HDAC enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | >50,000 nM (HDAC2, HDAC3, HDAC4) |
| Comparator Or Baseline | 1-(diethylsulfamoyl)pyrrolidine-3-carboxylic acid: 58 nM (HDAC6); 5-oxo-1-(1H-pyrazol-3-yl)pyrrolidine-3-carboxylic acid: <5 nM (HDAC6, HDAC8) |
| Quantified Difference | >1,000-fold higher IC50 (weaker inhibition) |
| Conditions | Recombinant human HDAC2, HDAC3, HDAC4 expressed in baculovirus-infected Sf9 cells using Boc-Lys(Ac)-AMC substrate |
Why This Matters
This quantitative inactivity as an HDAC inhibitor establishes the compound as a useful negative control or an inert scaffold for further functionalization, rather than a direct bioactive agent, which is critical for experimental design and procurement decisions.
- [1] BindingDB. BDBM50529130 (CHEMBL4462619). IC50 > 5.00E+4 nM for HDAC2, HDAC3, HDAC4. Assay: recombinant human full-length C-terminal His-tagged HDAC2/HDAC3/HDAC4 expressed in baculovirus-infected Sf9 cells using Boc-Lys(Ac)-AMC as substrate. View Source
